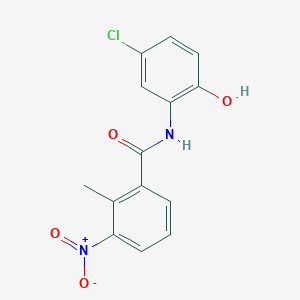
1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethanone hydrochloride
Übersicht
Beschreibung
1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethanone hydrochloride, commonly known as 4-CEC, is a synthetic cathinone that belongs to the class of phenethylamines. It is a designer drug that is structurally similar to other cathinones such as MDPV and α-PVP. 4-CEC is known to produce stimulant and euphoric effects in users, which has led to its popularity as a recreational drug. However,
Wissenschaftliche Forschungsanwendungen
4-CEC has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that 4-CEC acts as a dopamine transporter inhibitor, which may contribute to its stimulant effects. Another study found that 4-CEC has a high affinity for the serotonin transporter, which suggests that it may have potential as a treatment for depression and anxiety disorders.
Wirkmechanismus
The mechanism of action of 4-CEC involves its interaction with various neurotransmitter systems in the brain. It has been shown to act as a dopamine transporter inhibitor, which increases the levels of dopamine in the brain and produces stimulant effects. Additionally, 4-CEC has a high affinity for the serotonin transporter, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-CEC have been studied extensively in various animal models. It has been shown to increase locomotor activity and produce hyperthermia in rats, which are common effects of stimulant drugs. Additionally, 4-CEC has been shown to increase extracellular levels of dopamine and serotonin in the brain, which suggests that it may have potential as a treatment for mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-CEC in laboratory experiments is its availability and relatively low cost compared to other research chemicals. Additionally, its stimulant effects make it a useful tool for investigating the dopamine system in the brain. However, one limitation of using 4-CEC is its potential for abuse and its lack of selectivity for specific neurotransmitter systems.
Zukünftige Richtungen
There are many potential future directions for research on 4-CEC. One area of interest is its potential as a treatment for mood disorders such as depression and anxiety. Additionally, further research is needed to investigate its mechanism of action and potential therapeutic applications. Finally, research is needed to determine the potential risks associated with the use of 4-CEC, both in laboratory settings and in recreational use.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-11-5-3-10(4-6-11)12(15)9-14-7-1-2-8-14;/h3-6H,1-2,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYGGEPDITWJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3859063.png)
![4-(6-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinyl)morpholine](/img/structure/B3859078.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde oxime](/img/structure/B3859079.png)
![2,2'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methylenethio)]bis(4,6-dimethylpyrimidine)](/img/structure/B3859082.png)
![N-[4-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B3859091.png)



![N-[4-(acetylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3859115.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3859123.png)


